1-[2-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione
Description
The compound 1-[2-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione features a piperidine-2,6-dione core linked via a sulfonyl-ethyl bridge to a piperazine ring substituted with a benzodioxolylmethyl group. This structure combines pharmacologically relevant motifs:
- Piperidine-2,6-dione: A scaffold seen in bioactive molecules like cycloheximide (an antibiotic) .
- Piperazine: A versatile moiety in drug design, influencing solubility and target interactions.
- Benzodioxole: Aromatic systems like this are common in CNS-targeting drugs (e.g., paroxetine).
- Sulfonyl group: Enhances electronic effects and stability compared to alkyl linkers.
Structural characterization of such compounds often employs X-ray crystallography tools like SHELX, widely used for small-molecule refinement . Analytical methods such as HPLC, noted for precision in quantifying piperidine-2,6-dione derivatives , are likely applicable here.
Properties
IUPAC Name |
1-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O6S/c23-18-2-1-3-19(24)22(18)10-11-29(25,26)21-8-6-20(7-9-21)13-15-4-5-16-17(12-15)28-14-27-16/h4-5,12H,1-3,6-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIOQPIDWHOQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules, made up of tubulin, are involved in several crucial cellular processes, including cell division and intracellular transport.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes a mitotic blockade, leading to cell apoptosis.
Biochemical Pathways
The compound affects the pathways related to cell division and apoptosis. By interacting with tubulin and disrupting microtubule assembly, it interferes with the normal process of mitosis. This disruption can lead to cell cycle arrest, particularly at the S phase. The inability of the cell to complete division triggers programmed cell death, or apoptosis.
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells. By causing cell cycle arrest at the S phase, the compound triggers programmed cell death, effectively eliminating the affected cells. This makes it a potential candidate for anticancer therapy.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell type it is acting upon
Biological Activity
The compound 1-[2-({4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with a sulfonyl group and a benzodioxole moiety. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the benzodioxole structure is known to enhance the compound's ability to modulate neurotransmitter receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor, which plays a crucial role in synaptic transmission and plasticity.
1. Antioxidant Effects
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In animal models, these compounds have been shown to increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), thereby reducing oxidative stress and improving recovery from fatigue .
2. Endurance Enhancement
In a study involving forced swimming tests in mice, administration of similar benzodioxole derivatives resulted in increased swimming endurance. The treated groups showed significantly higher liver and muscle glycogen contents while reducing lactic acid levels compared to control groups, suggesting enhanced metabolic efficiency .
3. Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Inhibitory activity against AChE is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's.
- Urease : The compound demonstrated strong urease inhibition, which is relevant for treating conditions like urinary tract infections .
1. Swimming Endurance Study
In an experimental setup where mice were treated with 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine (a related compound), results indicated a significant increase in swimming time to exhaustion. This study highlighted the compound's role as a positive allosteric modulator of AMPA receptors and its potential as an effective therapeutic strategy for fatigue .
2. Antibacterial Activity
Compounds bearing similar structural motifs have been tested for antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis. The results showed moderate to strong antibacterial activity, indicating potential applications in antimicrobial therapies .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-2,6-dione Derivatives
Cycloheximide (4-[2-(3,5-Dimethyl-2-oxo-cyclohexyl)-2-hydroxy-ethyl]piperidine-2,6-dione) shares the piperidine-2,6-dione core but differs in substituents (cyclohexyl vs. benzodioxolyl-piperazine-sulfonyl). Key distinctions:
The benzodioxole and sulfonyl groups in the target compound may improve lipophilicity and metabolic stability over cycloheximide’s hydroxylated cyclohexane.
Piperazine-containing Compounds
Piperazine derivatives, such as those in (e.g., 4,6-dimethyl-1,3-bis{methyl-[1-(2-hydroxyethyl)piperazyl]}benzene), highlight structural flexibility:
| Property | Target Compound | Compound |
|---|---|---|
| Substituents | Benzodioxolylmethyl | Hydroxyethyl |
| Linker | Sulfonyl-ethyl | Direct methyl attachment |
| Complexation | Potential ligand (unconfirmed) | Forms stable metal complexes |
The benzodioxolyl group in the target compound may enhance π-π stacking interactions compared to hydroxyethyl substituents, favoring CNS penetration. Sulfonyl linkers could increase solubility relative to direct methyl attachments.
Sulfonyl-linked Compounds
Sulfonyl groups are pivotal in drugs like sulfonamides. Compared to ether or methylene linkers, sulfonyl groups:
- Improve electronic withdrawal, enhancing stability.
- Increase hydrogen-bonding capacity for target binding.
- May reduce metabolic degradation compared to ester linkers.
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
